Phenazine-1,4-diol
Overview
Description
Phenazine-1,4-diol is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,4-diol can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with appropriate reagents . Another method includes the reductive cyclization of diphenylamines . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
Phenazine-1,4-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying redox processes and cellular metabolism . In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent . Additionally, it finds applications in the industry as a component in the development of advanced materials and sensors .
Mechanism of Action
The mechanism of action of phenazine-1,4-diol involves its ability to participate in redox reactions, which can generate reactive oxygen species (ROS) and modulate cellular redox states . These properties enable this compound to exert its effects on various molecular targets and pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Phenazine-1,4-diol can be compared to other phenazine derivatives, such as phenazine-1-carboxylic acid and pyocyanin . While these compounds share a common phenazine core, they differ in their functional groups and biological activities.
List of Similar Compounds:- Phenazine-1-carboxylic acid
- Pyocyanin
- Phenazine-1,6-diol
- Phenazine-1,8-diol
This compound stands out among these compounds for its versatility and potential in various research and industrial applications .
Properties
IUPAC Name |
phenazine-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASABGZPGHBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318287 | |
Record name | NSC328400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-81-4 | |
Record name | NSC328400 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC328400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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